

An In-depth Technical Guide to 2-(N-Phenylaminomethyl)phenylboronic acid

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Compound of Interest

Compound Name: 2-(N-Phenylaminomethyl)phenylboronic acid

Cat. No.: B1601549

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For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Boronic Acid

In the landscape of modern organic synthesis and medicinal chemistry, boronic acids have carved out an indispensable role. Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures. Among the vast family of boronic acids, **2-(N-Phenylaminomethyl)phenylboronic acid** (CAS Number: 327096-48-0) emerges as a compound of significant interest. Its unique structural feature—the ortho-aminomethyl group—imparts distinct chemical properties that are increasingly being harnessed for sophisticated applications, from targeted drug delivery to advanced molecular sensing.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and utilize the full potential of **2-(N-Phenylaminomethyl)phenylboronic acid**. Moving beyond a simple datasheet, this document delves into the core chemical principles governing its reactivity, provides detailed experimental insights, and explores its burgeoning applications in the pharmaceutical sciences. As a senior application scientist, the aim is to not only present established protocols but to also provide the

underlying scientific rationale, empowering you to innovate and adapt these methodologies for your specific research needs.

I. Core Chemical Identity and Physicochemical Properties

2-(N-Phenylaminomethyl)phenylboronic acid, also known as (2-((Phenylamino)methyl)phenyl)boronic acid or 2-(Anilinomethyl)phenylboronic acid, is an off-white solid organic compound.^[1] Its structure is characterized by a phenylboronic acid moiety with an N-phenylaminomethyl substituent at the ortho position. This seemingly simple substitution has profound implications for the molecule's reactivity and utility.

Property	Value	Source
CAS Number	327096-48-0	^[1]
Molecular Formula	C ₁₃ H ₁₄ BNO ₂	^[2]
Molecular Weight	227.07 g/mol	N/A
Appearance	Off-white solid	^[1]
Purity	Typically ≥98%	N/A

II. The Strategic Advantage of the Ortho-Aminomethyl Group: A Mechanistic Deep Dive

The defining feature of **2-(N-Phenylaminomethyl)phenylboronic acid** is the strategic placement of the aminomethyl group. This functionality is not merely a passive substituent; it actively participates in and influences the chemical behavior of the boronic acid moiety. This intramolecular interaction is a key differentiator from simple phenylboronic acid and is central to its enhanced performance in various applications.

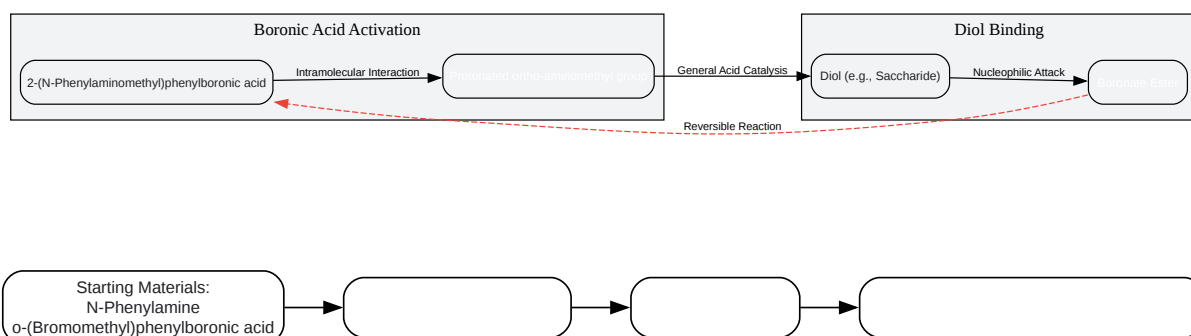
A. Intramolecular Coordination and pKa Modulation

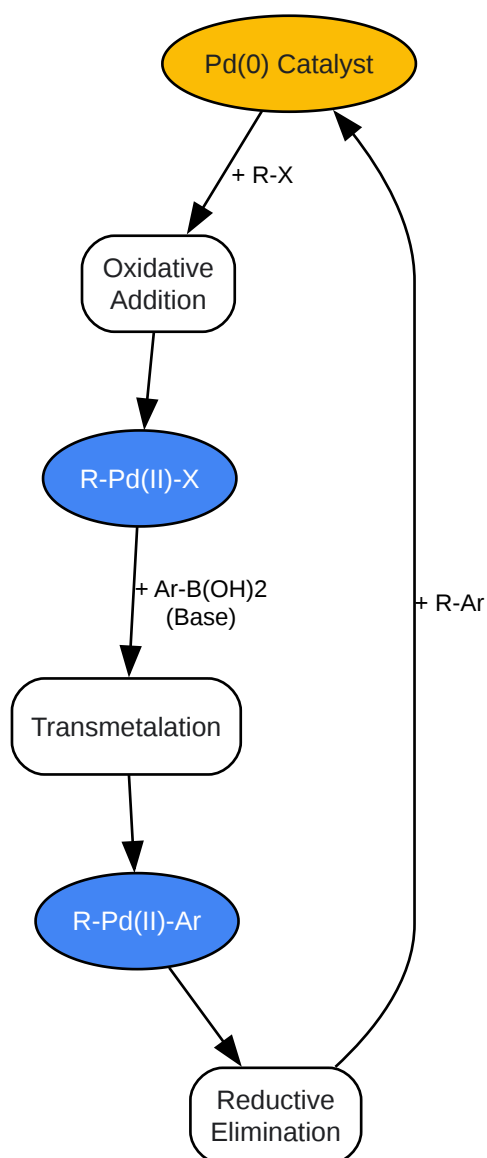
The nitrogen atom of the aminomethyl group can engage in an intramolecular dative bond with the boron atom.^[3] This interaction, however, is in dynamic equilibrium with a solvent-inserted state, particularly in protic solvents.^{[4][5]} The presence of the ortho-aminomethyl group, as an

electron-withdrawing group, significantly lowers the pKa of the boronic acid.[6] This is a critical feature, as a lower pKa facilitates the formation of the tetracoordinate boronate species at physiological pH, a prerequisite for many of its biological applications.[6]

B. Catalytic Role in Boronate Ester Formation

The ortho-aminomethyl group plays a crucial role in accelerating the formation of boronate esters with diols, such as those found in saccharides. Mechanistic studies have revealed that the protonated ammonium form of the aminomethyl group can act as an intramolecular general-acid catalyst, facilitating the departure of a leaving group from the boron center.[7][8] Subsequently, by the principle of microscopic reversibility, the deprotonated amine can act as a general-base to deliver the diol to the boron atom.[7] This catalytic turnover significantly enhances the kinetics of diol binding, making these compounds highly effective as saccharide sensors.





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